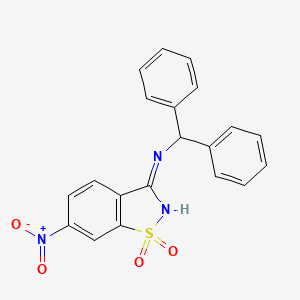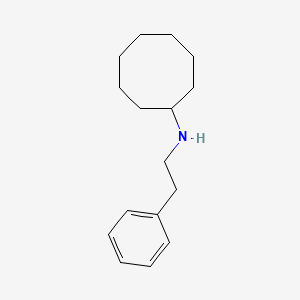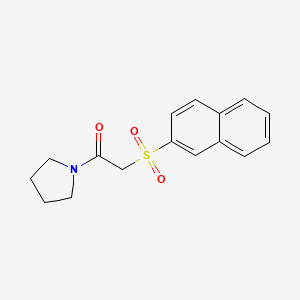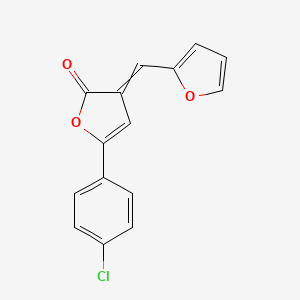![molecular formula C20H18BrN3O2 B12478629 2-(2-bromophenyl)-9-phenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B12478629.png)
2-(2-bromophenyl)-9-phenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-bromophenyl)-9-phenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione is a complex heterocyclic compound. This compound is part of the pyrazole family, which is known for its diverse pharmacological activities, including antileishmanial and antimalarial properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromophenyl)-9-phenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione typically involves multiple steps. One common method includes the cyclization of hydrazones with α-bromo ketones under visible light catalysis . This method provides good yields and tolerates a wide range of functional groups.
Industrial Production Methods
Industrial production of this compound may involve the use of resinous, nontoxic, thermally stable, and cost-effective catalysts like Amberlyst-70 . This approach not only simplifies the reaction workup but also presents eco-friendly attributes.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, which may involve the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.
科学的研究の応用
2-(2-bromophenyl)-9-phenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits significant antileishmanial and antimalarial activities.
Medicine: Potential pharmacophore for the development of new drugs.
Industry: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-(2-bromophenyl)-9-phenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in the nervous system . This inhibition leads to an increase in acetylcholine levels, affecting neural transmission.
類似化合物との比較
Similar Compounds
Hydrazine-coupled pyrazoles: Known for their antileishmanial and antimalarial activities.
Pyrazolo[1,5-a]pyrazine derivatives: Exhibits antiproliferative effects on cancer cell lines.
Pyrazole/1,2,4-oxadiazole conjugates: Show significant antibacterial activity.
Uniqueness
2-(2-bromophenyl)-9-phenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione stands out due to its unique structure, which combines multiple heterocyclic rings, and its broad spectrum of biological activities. This makes it a versatile compound for various scientific and industrial applications.
特性
分子式 |
C20H18BrN3O2 |
|---|---|
分子量 |
412.3 g/mol |
IUPAC名 |
4-(2-bromophenyl)-7-phenyl-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione |
InChI |
InChI=1S/C20H18BrN3O2/c21-14-9-4-5-10-15(14)24-19(25)16-17(13-7-2-1-3-8-13)22-11-6-12-23(22)18(16)20(24)26/h1-5,7-10,16-18H,6,11-12H2 |
InChIキー |
LBJOWACEDXYZPE-UHFFFAOYSA-N |
正規SMILES |
C1CN2C(C3C(N2C1)C(=O)N(C3=O)C4=CC=CC=C4Br)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,6-bis(2-chlorophenyl)-4-phenylhexahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B12478552.png)

![4-[4-(4-fluorophenyl)piperazin-1-yl]-2H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12478560.png)

![1-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-3-chloropropan-1-one](/img/structure/B12478574.png)
![N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-ethyl-N-(1-methoxypropan-2-yl)glycinamide](/img/structure/B12478575.png)

![3-(4-methoxyphenyl)-5-({[4-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole](/img/structure/B12478586.png)

![N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-methoxybenzamide](/img/structure/B12478598.png)
![2-{[5-(acetylamino)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/structure/B12478602.png)
![N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B12478616.png)
![methyl 4-{[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoate](/img/structure/B12478621.png)

